![molecular formula C24H27N3O3 B2701931 4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930541-75-6](/img/structure/B2701931.png)

4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

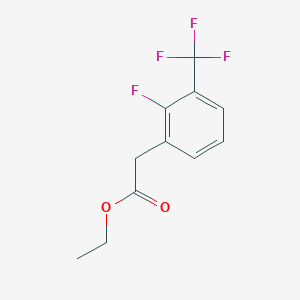

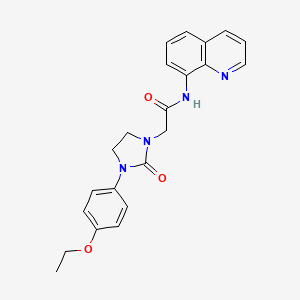

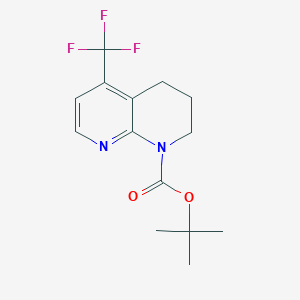

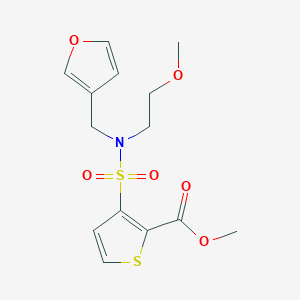

The compound “4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a benzyloxyphenyl group and a 3-methylbutyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolo[3,4-d]pyrimidine core, and the attachment of the benzyloxyphenyl and 3-methylbutyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[3,4-d]pyrimidine core, along with the attached benzyloxyphenyl and 3-methylbutyl groups. The benzyloxyphenyl group would likely contribute to the compound’s aromaticity, while the 3-methylbutyl group could influence its lipophilicity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrrolo[3,4-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution. The benzyloxy group could potentially undergo reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in the molecule. For instance, the presence of the benzyloxyphenyl group could enhance the compound’s solubility in organic solvents .Scientific Research Applications

Nonlinear Optical (NLO) Properties and Electronic Structures

Pyrimidine derivatives, such as thiopyrimidine compounds, have been studied for their nonlinear optical (NLO) properties and electronic structures. These studies involve density functional theory (DFT) calculations to understand their potential applications in optoelectronics and high-tech applications. For example, Hussain et al. (2020) analyzed the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives, revealing significant NLO character and potential for optoelectronic applications (Hussain et al., 2020).

Antiproliferative and Antimicrobial Activities

Some pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effect against tumor cell lines, including their potential mechanisms of action that could predict anticancer and antimetastatic properties. For instance, Gazivoda Kraljević et al. (2014) synthesized novel N-alkylated pyrimidine derivatives and evaluated their antiproliferative effects, highlighting the significant potential of specific compounds in cancer treatment (Gazivoda Kraljević et al., 2014).

Antioxidant and Radioprotective Activities

Pyrimidine derivatives have also been explored for their antioxidant and radioprotective activities. For example, Mohan et al. (2014) synthesized a novel pyrimidine derivative and assessed its in vitro antioxidant activity and in vivo radioprotection property in Drosophila melanogaster, showing potential for reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Anti-inflammatory Effects

Research on pyrimidine derivatives extends to their anti-inflammatory effects. Chien et al. (2008) isolated new compounds from the fruiting bodies of Antrodia camphorata, demonstrating significant anti-inflammatory effects on macrophage-mediated responses, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Chien et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(3-methylbutyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16(2)12-13-27-14-20-21(23(27)28)22(26-24(29)25-20)18-8-10-19(11-9-18)30-15-17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIRAMOUYSNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)

![N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2701859.png)

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)

![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)